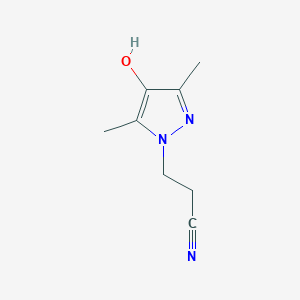
1-allyl-4-(3-fluoro-4-methylphenyl)pyrazine-2,3(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Allyl-4-(3-fluoro-4-methylphenyl)pyrazine-2,3(1H,4H)-dione, also known as AFMPD, is a pyrazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound has shown promising results in scientific research, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Scientific Research Applications
Synthesis and Structural Studies
The research on related pyrazine derivatives has led to the synthesis of compounds with potential applications in various fields, such as materials science and molecular electronics. For instance, studies have reported the synthesis of fluorinated pyrazole derivatives, highlighting the importance of fluorine atoms in modifying the physical and chemical properties of organic compounds, which could be beneficial for developing advanced materials or probing molecular interactions (Liping Song & Shizheng Zhu, 2001).
Molecular Conformation and Reactivity
Crystal structure and molecular conformation studies of compounds similar to 1-allyl-4-(3-fluoro-4-methylphenyl)pyrazine-2,3(1H,4H)-dione provide insights into their geometric and electronic characteristics, which are crucial for understanding their reactivity and potential applications in catalysis, sensor design, or drug development (T. Mohandas et al., 2019).
Antioxidative Activity
Pyrazolyl-phthalazine-dione derivatives have been synthesized and evaluated for their antioxidative activity, suggesting that compounds with similar structural motifs may serve as effective antioxidants. This opens avenues for their use in studying oxidative stress-related diseases or in the development of novel antioxidants (Dušica M. Simijonović et al., 2018).
Fluorescent Chemosensors
Compounds bearing the pyrazine moiety have been designed and synthesized as fluorescent chemosensors, indicating potential applications in detecting metal cations and protons. Such compounds can be used in environmental monitoring, biological studies, and the development of diagnostic tools (Seher Sali et al., 2006).
properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-4-prop-2-enylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-3-6-16-7-8-17(14(19)13(16)18)11-5-4-10(2)12(15)9-11/h3-5,7-9H,1,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKIKXMBQXSUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC=C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2749375.png)
![[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2749376.png)
![4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carbaldehyde](/img/structure/B2749377.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-2-phenoxyacetamide](/img/structure/B2749379.png)



![2-[4-(Phenylamino)phenyl]-25-isoquinolin-2-ylium; tetrafluoroboranuide](/img/structure/B2749386.png)


![8-(2-chlorobenzyl)-2,5-dimethyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2749390.png)